molecular formula C22H12N4O10 B14725951 1,5-Bis(2,4-dinitrophenoxy)naphthalene CAS No. 6280-62-2

1,5-Bis(2,4-dinitrophenoxy)naphthalene

Cat. No.: B14725951
CAS No.: 6280-62-2
M. Wt: 492.4 g/mol
InChI Key: SOWLXZPSWYDXFJ-UHFFFAOYSA-N
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Description

1,5-Bis(2,4-dinitrophenoxy)naphthalene is a chemical compound with the molecular formula C22H12N4O10 It is characterized by the presence of two 2,4-dinitrophenoxy groups attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(2,4-dinitrophenoxy)naphthalene can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dihydroxynaphthalene with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The solvent and reagents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2,4-dinitrophenoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Bis(2,4-dinitrophenoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis(2,4-dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, when used as a fluorescence probe, the compound undergoes photoinduced electron transfer (PET) upon binding to its target, resulting in a measurable fluorescence signal. This mechanism is particularly useful for detecting hydrogen sulfide (H2S) in biological samples .

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(2,4-diaminophenoxy)naphthalene: A reduced form of the compound with amino groups instead of nitro groups.

    2,6-Di(1H-inden-2-yl)naphthalene: A naphthalene derivative with indene groups.

    2,6-Di((E)-styryl)naphthalene: A naphthalene derivative with styryl groups

Uniqueness

1,5-Bis(2,4-dinitrophenoxy)naphthalene is unique due to its dual nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful as a precursor for synthesizing other functionalized naphthalene derivatives and as a probe in fluorescence-based detection methods .

Properties

CAS No.

6280-62-2

Molecular Formula

C22H12N4O10

Molecular Weight

492.4 g/mol

IUPAC Name

1,5-bis(2,4-dinitrophenoxy)naphthalene

InChI

InChI=1S/C22H12N4O10/c27-23(28)13-7-9-21(17(11-13)25(31)32)35-19-5-1-3-15-16(19)4-2-6-20(15)36-22-10-8-14(24(29)30)12-18(22)26(33)34/h1-12H

InChI Key

SOWLXZPSWYDXFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=C1)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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